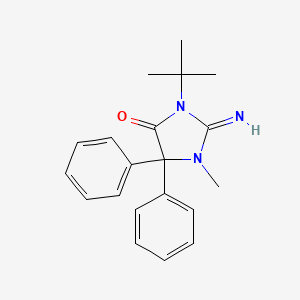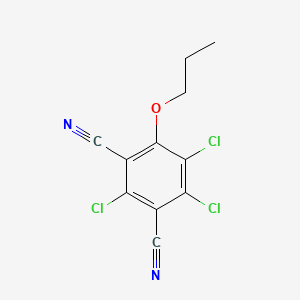
3-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-1-carbonyl chloride, 3-ethyl-4,5-dihydro-4-methyl- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities and significant roles in various chemical industries .
Métodos De Preparación
The synthesis of 1H-pyrazole-1-carbonyl chloride, 3-ethyl-4,5-dihydro-4-methyl- typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid and a catalyst to produce the final compound . Industrial production methods often utilize one-pot, multicomponent processes and transition-metal catalysts to enhance yield and efficiency .
Análisis De Reacciones Químicas
1H-Pyrazole-1-carbonyl chloride, 3-ethyl-4,5-dihydro-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted pyrazole derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Cycloaddition Reactions: These reactions are facilitated by catalysts and result in the formation of complex heterocyclic structures
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1H-pyrazole-1-carbonyl chloride, 3-ethyl-4,5-dihydro-4-methyl- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar compounds include other pyrazole derivatives such as 1H-pyrazole-3-carboxylic acid and 1H-pyrazole-4-carboxamide. Compared to these, 1H-pyrazole-1-carbonyl chloride, 3-ethyl-4,5-dihydro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
89662-71-5 |
|---|---|
Fórmula molecular |
C7H11ClN2O |
Peso molecular |
174.63 g/mol |
Nombre IUPAC |
5-ethyl-4-methyl-3,4-dihydropyrazole-2-carbonyl chloride |
InChI |
InChI=1S/C7H11ClN2O/c1-3-6-5(2)4-10(9-6)7(8)11/h5H,3-4H2,1-2H3 |
Clave InChI |
DDTAJFGGAGEILG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(CC1C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)


![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
![(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate](/img/structure/B13948636.png)



![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)



